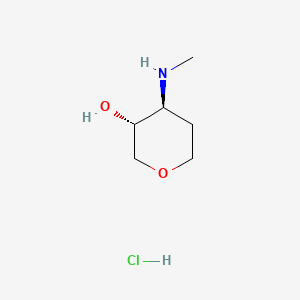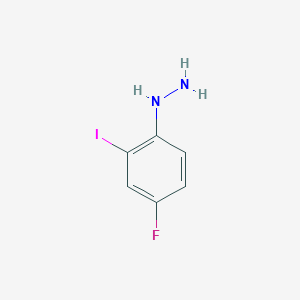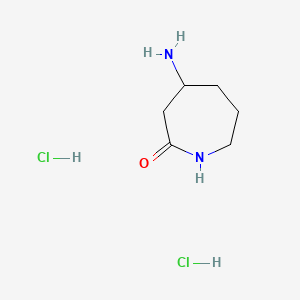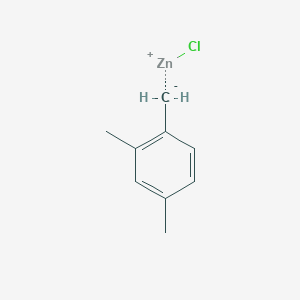
2,4-Dimethylbenzylzinc chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier MFCD02260146 is known as 2,6-Dimethylbenzylzinc chloride. It is an organozinc compound that is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Dimethylbenzylzinc chloride can be synthesized through the reaction of 2,6-dimethylbenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,6-Dimethylbenzyl chloride+Zn→2,6-Dimethylbenzylzinc chloride
Industrial Production Methods
In an industrial setting, the production of 2,6-Dimethylbenzylzinc chloride involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity zinc and solvents, and the reaction is monitored to maintain optimal temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethylbenzylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can participate in reduction reactions, often reducing other compounds in the process.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles that react with 2,6-Dimethylbenzylzinc chloride.
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the organozinc compound.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
Major Products
Alcohols: Reaction with aldehydes or ketones typically yields alcohols.
Alkanes: Reaction with alkyl halides can produce alkanes through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylbenzylzinc chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used in the formation of complex organic molecules, particularly in the pharmaceutical industry for drug synthesis.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: It is used in the synthesis of biologically active compounds for research in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2,6-Dimethylbenzylzinc chloride involves the transfer of the benzyl group to an electrophile. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction. This facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylbenzylzinc chloride: Similar in structure but with different positional isomers.
Benzylzinc chloride: Lacks the methyl groups, leading to different reactivity and selectivity.
Uniqueness
2,6-Dimethylbenzylzinc chloride is unique due to the presence of methyl groups at the 2 and 6 positions, which can influence its steric and electronic properties. This makes it particularly useful in reactions where selectivity and reactivity are crucial.
Eigenschaften
Molekularformel |
C9H11ClZn |
|---|---|
Molekulargewicht |
220.0 g/mol |
IUPAC-Name |
chlorozinc(1+);1-methanidyl-2,4-dimethylbenzene |
InChI |
InChI=1S/C9H11.ClH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,2H2,1,3H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
JQYQHFOFWWMMEH-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1)[CH2-])C.Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


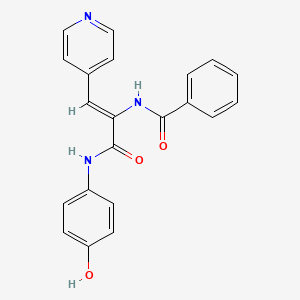
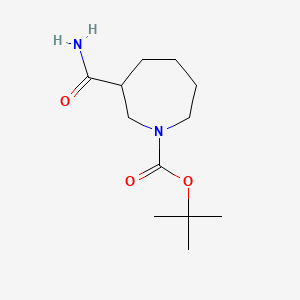
![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13917655.png)
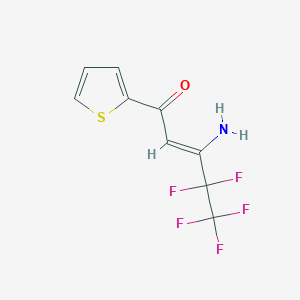
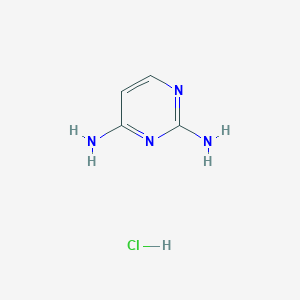
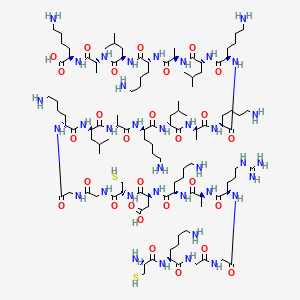
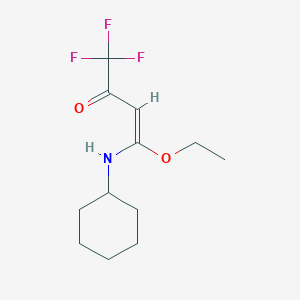
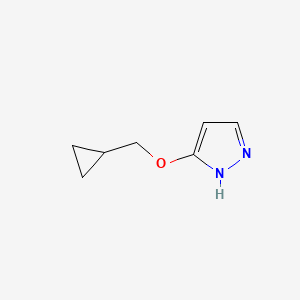
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B13917701.png)
![2,2,2-Trideuterio-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride](/img/structure/B13917705.png)
